molecular formula C17H14ClF3N4O2S B2829097 4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034424-00-3

4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2829097
CAS No.: 2034424-00-3
M. Wt: 430.83
InChI Key: FWTQVOXUHHRTBX-UHFFFAOYSA-N
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Description

    Starting Materials: 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride.

    Reaction: Nucleophilic substitution with the pyrazolyl-pyridinyl intermediate.

    Conditions: Use of a base such as triethylamine in an organic solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Automated Synthesis: Using robotic systems to handle multiple reaction steps and purifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazolyl-Pyridinyl Intermediate

      Starting Materials: 1-methyl-1H-pyrazole and 4-bromopyridine.

      Reaction: Nucleophilic substitution reaction to form 2-(1-methyl-1H-pyrazol-4-yl)pyridine.

      Conditions: Use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Often carried out in polar aprotic solvents with bases.

  • Oxidation and Reduction Reactions

      Reagents: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride.

      Conditions: Vary depending on the desired transformation.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the pyrazole ring can lead to pyrazole N-oxides.

    Reduction Products: Reduction of the nitro group (if present) to an amine.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biochemical Research: Used in studies to understand enzyme inhibition and receptor binding.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Development of new drugs targeting specific pathways.

Mechanism of Action

The mechanism of action of 4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the trifluoromethyl group enhances its binding affinity through hydrophobic interactions. The pyrazolyl-pyridinyl moiety may facilitate π-π stacking interactions with aromatic amino acids in the target protein.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide: Lacks the pyrazole ring, potentially altering its biological activity.

    N-((2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide: Lacks the methyl group on the pyrazole ring, which may affect its pharmacokinetic properties.

Uniqueness

The presence of the 1-methyl-1H-pyrazol-4-yl group in 4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets.

Properties

IUPAC Name

4-chloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N4O2S/c1-25-10-12(9-23-25)16-6-11(4-5-22-16)8-24-28(26,27)13-2-3-15(18)14(7-13)17(19,20)21/h2-7,9-10,24H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTQVOXUHHRTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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